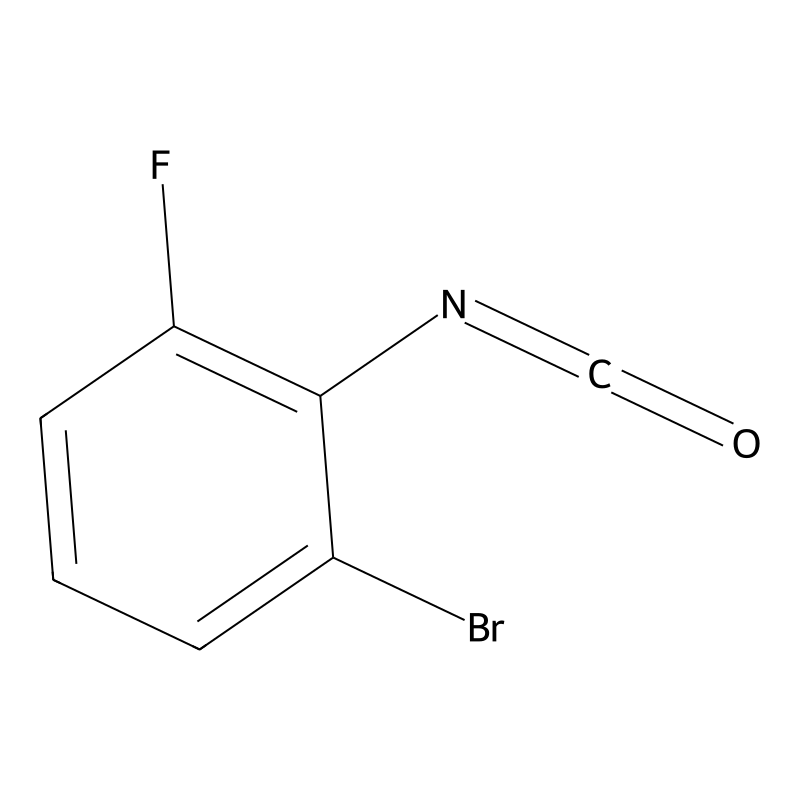

2-Bromo-6-fluorophenylisocyanate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-6-fluorophenylisocyanate is an organic compound with the chemical formula CHBrFNO. It appears as a white or light yellow crystalline powder, with a molecular weight of 224.01 g/mol. This compound features both bromine and fluorine substituents on the phenyl ring, along with an isocyanate functional group, which contributes to its reactivity and potential applications in various fields of chemistry and materials science. The compound is stable at room temperature, with a melting point around 100°C, and is soluble in organic solvents such as methanol and dimethyl sulfoxide, but insoluble in water.

- Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates.

- Substitution Reactions: The bromine and fluorine atoms can participate in substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.

- Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to yield the corresponding amine and carbon dioxide.

These reactions highlight the compound's versatility in organic synthesis.

Research indicates that 2-Bromo-6-fluorophenylisocyanate exhibits notable biological activity. It has demonstrated antifungal properties against various fungi, including Candida albicans, Aspergillus niger, and Penicillium claviforme. Additionally, it shows antiviral activity against human cytomegalovirus. These biological properties make it a candidate for further investigation in medicinal chemistry.

The synthesis of 2-Bromo-6-fluorophenylisocyanate can be achieved through several methods:

- Reaction with Phosgene: This method involves reacting 2-bromo-6-fluoroaniline with phosgene or triphosgene under anhydrous conditions to prevent hydrolysis of the isocyanate group.

- Reactants: 2-bromo-6-fluoroaniline and phosgene.

- Conditions: Anhydrous dichloromethane as a solvent at room temperature to 0°C.

- Alternative Methods: Other synthetic routes may include variations in reaction conditions or alternative reagents that yield similar products while optimizing for yield and purity .

2-Bromo-6-fluorophenylisocyanate has several applications across different fields:

- Pharmaceutical Synthesis: It serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those requiring urea or carbamate functionalities.

- Polymer Chemistry: The compound acts as a cross-linking agent in producing polyurethanes and other polymers.

- Organic Synthesis: It is utilized as a building block in developing complex organic molecules and new materials.

2-Bromo-6-fluorophenylisocyanate can be compared with other halogenated isocyanates. Some similar compounds include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Bromo-2-fluorophenylisocyanate | CHBrFNO | Different substitution pattern; used in polymer synthesis |

| 4-Bromo-3-fluorophenylisocyanate | CHBrFNO | Similar reactivity; used in medicinal chemistry |

| 2-Chloro-6-fluorophenylisocyanate | CHClFNO | Contains chlorine instead of bromine; different reactivity profile |

These compounds share structural similarities but differ in their substituent positions and types, which influence their reactivity and applications.

The unique combination of bromine and fluorine substituents at specific positions on the phenyl ring distinguishes 2-Bromo-6-fluorophenylisocyanate from these similar compounds, potentially offering unique reactivity patterns beneficial for specific applications in organic synthesis and pharmaceuticals.